8-Fluorochroman-4-amine hydrochloride

描述

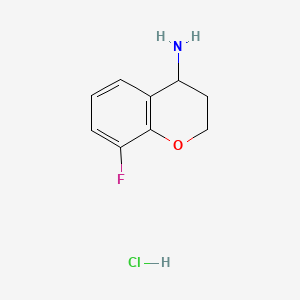

8-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a fluorinated derivative of chroman, a bicyclic organic compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-4-amine hydrochloride typically involves the fluorination of chroman derivatives followed by amination. One common method includes the reaction of 8-fluorochroman with ammonia or an amine under controlled conditions to introduce the amine group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the fluorinated chroman structure while achieving efficient amination .

化学反应分析

Types of Reactions: 8-Fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

科学研究应用

Pharmaceutical Development

8-Fluorochroman-4-amine hydrochloride has been investigated for its potential as a building block in the synthesis of novel drug candidates. The introduction of fluorine can enhance the metabolic stability and potency of pharmaceuticals. For instance, fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for further development in treating various diseases .

Antagonists for Chemokine Receptors

Research indicates that compounds similar to this compound may function as antagonists for chemokine receptors, such as CCR1. These receptors are critical in mediating inflammatory responses and leukocyte recruitment in autoimmune diseases. By inhibiting these receptors, such compounds could potentially provide therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .

Material Science

The chroman scaffold is known for its applications in liquid crystals and organic light-emitting diodes (OLEDs). The aromatic nature and structural flexibility of this compound make it a candidate for studies aimed at developing advanced materials with specific optical properties .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: CCR1 Antagonism

In vivo studies demonstrated that CCR1 antagonists could significantly reduce inflammation in murine models of kidney disease. The administration of compounds structurally related to this compound showed promising results in halting disease progression by interfering with leukocyte migration .

Case Study 2: Pharmacological Profiling

A study involving pharmacological profiling of fluorinated chroman derivatives revealed that modifications at the 8-position could enhance binding affinity to target receptors while improving metabolic stability. This suggests that derivatives like this compound could be optimized for better therapeutic outcomes .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics and applications of selected fluorinated chroman derivatives:

| Compound Name | Structure Type | Key Application Areas | Notable Properties |

|---|---|---|---|

| 8-Fluorochroman-4-amine HCl | Bicyclic Fluorinated | Pharmaceutical Development, Material Science | Enhanced metabolic stability |

| (R)-6-Fluorochroman-4-amine | Bicyclic Fluorinated | Drug Synthesis, Organic Electronics | Potential for asymmetric catalysis |

| Other Fluorinated Chromans | Varies | Various therapeutic targets | Variable pharmacological profiles |

作用机制

The mechanism of action of 8-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- 6-Fluoro-8-methylchroman-4-amine

- 8-Fluoro-7-methylchroman-4-amine

- 7-Fluoro-6-methoxychroman-4-amine

- 6-Fluoro-7-methoxychroman-4-amine

Comparison: 8-Fluorochroman-4-amine hydrochloride is unique due to its specific fluorination pattern and amine substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research and industrial applications .

生物活性

8-Fluorochroman-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

- IUPAC Name : (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine

- CAS Number : 191608-18-1

- Molecular Formula : C9H10FNO

- Purity : ≥ 98%

- Storage Conditions : 4°C, protected from light

Receptor Interaction

This compound has been studied for its interactions with various biological receptors. Notably, it has shown agonistic activity towards the trace amine-associated receptor 1 (TAAR1). This receptor is implicated in the modulation of neurotransmitter systems related to psychiatric disorders such as schizophrenia.

Table 1: Receptor Activity of this compound

| Receptor Type | Activity | EC50 (nM) | Reference |

|---|---|---|---|

| TAAR1 | Agonist | 4.0 | |

| G-protein coupled receptors (GPCRs) | Promiscuous activity | - |

Pharmacological Effects

In vivo studies have demonstrated that this compound exhibits significant pharmacological effects. For instance, in rodent models, it has been shown to reduce hyperactivity induced by MK-801, a known NMDA receptor antagonist used to model schizophrenia.

Case Study: MK-801-Induced Hyperactivity

A study assessed the effects of this compound on MK-801-induced hyperactivity in rats. The compound significantly reduced locomotor activity, suggesting its potential as an antipsychotic agent.

The mechanism through which this compound exerts its effects primarily involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. By activating TAAR1, the compound may enhance dopaminergic signaling while mitigating excessive hyperactivity associated with dopaminergic dysregulation.

Safety and Toxicology

Safety profiles for this compound indicate that it possesses low toxicity at therapeutic doses. However, comprehensive toxicological assessments are required to fully understand its safety profile.

Table 2: Toxicological Data Summary

属性

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKWCMPLLLFKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672576 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-18-1 | |

| Record name | 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。